molecular formula C35H56N8O6 B12724216 Gramicidin J2 CAS No. 484-41-3

Gramicidin J2

Cat. No.: B12724216
CAS No.: 484-41-3
M. Wt: 684.9 g/mol
InChI Key: WFNWVXVVJCQFTO-ZUTQKEBKSA-N
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Description

Gramicidin J2 is a cyclic decapeptide antibiotic structurally and functionally homologous to Gramicidin S and J1, as indicated by biosynthetic and identity studies . Produced by Streptomyces species, it belongs to the gramicidin family, which includes linear (e.g., Gramicidin A, B, C, and D) and cyclic variants. This compound’s exact biological role and clinical applications remain less characterized compared to Gramicidin S, but its structural homology suggests shared antimicrobial properties .

Properties

CAS No.

484-41-3

Molecular Formula

C35H56N8O6

Molecular Weight

684.9 g/mol

IUPAC Name

(3R,6R,9S,12S,15R,18S)-9,15-bis(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C35H56N8O6/c1-21(2)19-26-32(46)41-27(20-23-11-6-5-7-12-23)35(49)43-18-10-15-28(43)33(47)38-25(14-9-17-37)31(45)42-29(22(3)4)34(48)39-24(13-8-16-36)30(44)40-26/h5-7,11-12,21-22,24-29H,8-10,13-20,36-37H2,1-4H3,(H,38,47)(H,39,48)(H,40,44)(H,41,46)(H,42,45)/t24-,25+,26+,27+,28-,29-/m0/s1

InChI Key

WFNWVXVVJCQFTO-ZUTQKEBKSA-N

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CCCN)CC3=CC=CC=C3

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CCCN)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Gramicidin J2 can be synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise assembly of amino acids, followed by cyclization to form the cyclic structure. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The final cyclization step is often achieved using high-dilution techniques to promote intramolecular cyclization over intermolecular polymerization .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Bacillus brevis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Gramicidin J2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as various analogs with substituted amino acid residues .

Scientific Research Applications

Introduction to Gramicidin J2

This compound is a member of the gramicidin family, which are linear peptide antibiotics derived from the bacterium Bacillus brevis. These compounds are known for their ability to form ion channels in cellular membranes, disrupting ion gradients and exhibiting antibacterial properties. This compound, specifically, has garnered attention for its potential applications in various fields, including microbiology, pharmaceuticals, and biotechnology.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against a range of Gram-positive bacteria. Its mechanism involves the formation of ion channels that disrupt the membrane potential, leading to cell death. Research indicates that modifications to the gramicidin structure can enhance its selectivity and reduce cytotoxicity towards mammalian cells, addressing one of the major limitations of traditional gramicidins .

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Bacillus subtilis1.0 µg/mL
Listeria monocytogenes0.25 µg/mL

Drug Delivery Systems

This compound has potential applications in drug delivery systems, particularly for encapsulating and delivering therapeutic agents across biological membranes. Its ability to form pores can facilitate the transport of drugs into cells, enhancing the efficacy of treatments for conditions such as cancer and bacterial infections .

Case Study: Dendritic Nanoparticles with this compound

A study explored the use of dendritic nanoparticles modified with this compound to improve drug delivery to macrophages for tuberculosis treatment. The results indicated enhanced uptake of rifampicin when delivered via these nanoparticles, showcasing the potential for targeted therapy .

Biotechnology Applications

In biotechnology, this compound can be utilized in various applications such as biosensors and bioengineering. Its ion channel-forming ability is leveraged in the development of biosensors that detect changes in ionic concentrations, which can be critical for monitoring cellular activities or environmental conditions .

Table 2: Applications of this compound in Biotechnology

ApplicationDescriptionReference
BiosensorsDetects ionic changes in biological systems
BioengineeringUsed to create synthetic membranes
Drug DeliveryEncapsulation and targeted delivery of drugs

Pharmaceutical Development

The pharmaceutical industry is exploring this compound as a template for developing new antibiotics that can overcome resistance mechanisms in bacteria. The ability to modify its structure allows researchers to tailor its properties for specific therapeutic needs .

Case Study: Development of Gramicidin Analogues

Research focused on synthesizing analogues of this compound with altered activity profiles has shown promise in creating compounds that retain antibacterial efficacy while minimizing cytotoxic effects on human cells . This approach could lead to new treatments for resistant bacterial infections.

Mechanism of Action

Gramicidin J2 exerts its effects by forming ion channels in the lipid bilayers of bacterial cell membranes. This disrupts the membrane potential and leads to the leakage of essential ions and molecules, ultimately causing cell death. The compound specifically targets the lipid bilayer, making it effective against a wide range of bacterial pathogens .

Comparison with Similar Compounds

Structural Comparison

Gramicidin J2, S, and J1 are cyclic decapeptides with molecular weights ranging between 1,141–1,169 Da, depending on amino acid composition and post-translational modifications . In contrast, linear gramicidins (e.g., Gramicidin D, a mixture of A, B, and C) are pentadecapeptides (15 amino acids) with higher molecular weights (~1,881–1,909 Da) . The cyclic structure of J2 confers rigidity and resistance to enzymatic degradation, whereas linear gramicidins adopt helical conformations in lipid bilayers, enabling cation channel formation .

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Compound Type Amino Acids Molecular Weight (Da) Key Structural Features Primary Function
This compound Cyclic 10 1,141–1,169 Homologous to S/J1; cyclic decapeptide Antimicrobial, membrane disruption
Gramicidin S Cyclic 10 1,141–1,169 Cyclic decapeptide Broad-spectrum antimicrobial
Gramicidin D Linear 15 1,881–1,909 Mixture of A (80%), B (5%), C (15%) Cation channel formation; enhances skin permeation
Gramicidin A Linear 15 ~1,881 Helical structure in membranes Ion transport; membrane stiffness modulation
Functional and Mechanistic Differences
  • Membrane Interaction: this compound/S: Cyclic decapeptides disrupt lipid bilayers via detergent-like effects or pore formation, altering membrane permeability without forming stable ion channels . Linear Gramicidins (A/D): Form dimeric channels that transport monovalent cations (e.g., Na⁺, K⁺). Their activity depends on bilayer thickness and lipid composition; thicker membranes reduce dimerization efficiency . For example, Gramicidin A (gA) exhibits higher dimerization potency than Gramicidin D (gD) in bilayers of varying thickness .
  • Therapeutic Efficacy: Gramicidin S: Limited clinical success due to toxicity and incomplete microbial eradication, often necessitating adjunct therapies (e.g., sulfonamides) . Gramicidin D/A: Used topically for infections and as permeation enhancers. Pretreatment with Gramicidin D increases benzoic acid permeation through skin by 74% (18.89 vs.
  • Biophysical Properties: Cyclic gramicidins (J2/S) exhibit lower aqueous solubility and stronger membrane partitioning compared to linear variants .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the structural identity and purity of Gramicidin J2?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for resolving the peptide backbone and side-chain conformations. Mass spectrometry (MS) via MALDI-TOF or ESI confirms molecular weight. High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures purity ≥95%. Infrared (IR) spectroscopy validates functional groups (e.g., amide bonds). For novel derivatives, X-ray crystallography provides atomic-resolution structural data .

Q. Which in vitro models are appropriate for assessing this compound’s antimicrobial efficacy, and how should controls be designed?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923) using broth microdilution per CLSI guidelines. Include positive controls (e.g., vancomycin) and solvent controls (e.g., DMSO ≤1%). Time-kill kinetics (0–24 hrs) quantify bactericidal vs. bacteriostatic effects. For cytotoxicity, parallel mammalian cell lines (e.g., HEK-293) assess selectivity indices (SI = IC₅₀ mammalian cells / MIC bacterial cells) .

Q. How should researchers validate the reproducibility of this compound synthesis across laboratories?

  • Methodological Answer : Publish step-by-step protocols with exact reaction conditions (temperature, pH, solvent ratios, catalysts). Share raw spectral data (NMR, MS) in supplementary materials. Cross-validate via interlaboratory studies, ensuring independent replication of ≥3 batches. Use standardized reference materials (e.g., commercially available Gramicidin D) for benchmarking .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported cytotoxicity profiles of this compound across studies?

  • Methodological Answer :

  • Variable Control : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes), culture media, and exposure times.
  • Assay Validation : Use ATP-based viability assays (e.g., CellTiter-Glo®) alongside propidium iodide staining for apoptosis/necrosis differentiation.
  • Data Normalization : Report cytotoxicity relative to positive controls (e.g., cisplatin) and solvent baselines.
  • Meta-Analysis : Apply random-effects models to aggregate data from ≥5 studies, accounting for heterogeneity via I² statistics .

Q. How can researchers optimize the solid-phase synthesis of this compound to minimize epimerization and improve yield?

  • Methodological Answer :

  • Coupling Reagents : Use HATU/Oxyma Pure over DCC/HOBt to reduce racemization.
  • Resin Selection : Employ low-loading Wang resin (0.3–0.6 mmol/g) for steric flexibility.
  • Temperature Control : Conduct couplings at 4°C with microwave-assisted heating (50°C, 10 min).
  • Analytical Monitoring : Track epimerization via chiral HPLC (Chiralpak® IA column) and adjust protecting groups (e.g., Fmoc-Dpg-OH for β-branched residues) .

Q. What integrated biophysical approaches elucidate this compound’s interactions with lipid bilayers?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures of model membranes (e.g., DMPC/DMPG) to assess membrane disruption.
  • Fluorescence Anisotropy : Use diphenylhexatriene (DPH) probes to quantify changes in bilayer fluidity.
  • Molecular Dynamics (MD) Simulations : Apply CHARMM36 force fields to model ion channel formation over 100-ns trajectories.
  • Electrophysiology : Single-channel recordings (e.g., planar lipid bilayers) quantify conductance (pS) and open probability .

Data Contradiction and Validation

Q. How should conflicting reports about this compound’s ion selectivity (Na⁺ vs. K⁺) be addressed?

  • Methodological Answer :

  • Experimental Replication : Use identical buffer conditions (e.g., 150 mM NaCl/KCl, pH 7.4) and voltage-clamp settings (-60 mV to +60 mV).
  • Ion Competition Assays : Test permeability ratios (PNa/PK) via bi-ionic potentials.
  • Structural Analysis : Compare NMR-derived pore diameters with hydrated ion radii. Discrepancies may arise from protonation state differences (e.g., pH 5 vs. 7) .

Methodological Tables

Research Aspect Recommended Techniques Key Considerations References
Structural CharacterizationNMR, X-ray crystallography, HPLC-MSPurity ≥95%; deposit data in public repositories
Antimicrobial ActivityMIC assays, time-kill kinetics, SEM imagingCLSI compliance; include solvent controls
Membrane InteractionsDSC, fluorescence anisotropy, MD simulationsUse model bilayers (e.g., DMPC/cholesterol)

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